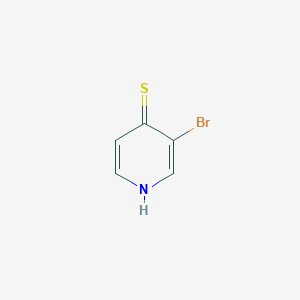
3-Bromopyridine-4-thiol
Vue d'ensemble
Description
3-Bromopyridine-4-thiol is a chemical compound with the molecular formula C5H4BrNS . It is used as a reagent in the synthesis of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles agonists .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction solution is extracted with ethyl acetate, the substrate is dried over anhydrous sodium sulfate, filtered with suction and concentrated to give 4-methyl-3-bromopyridine .Molecular Structure Analysis
The molecular structure of this compound is influenced by intermolecular interactions. These interactions can affect the dihedral angle, N5–C2–O6–H10 of the compound .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in base-catalyzed aryl halide isomerization, which enables the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines .Applications De Recherche Scientifique
Fluorescent Probes in Biology
- Application : 3-Bromopyridine-4-thiol derivatives are used in constructing fluorescent probes for biological applications. A study demonstrated the use of a probe based on a pyrene ring and substituted pyridine for detecting cysteine (Cys) with high sensitivity and selectivity. This probe showed potential for in vivo imaging in various biological entities like HepG2 cells, zebrafish, and Arabidopsis thaliana (Jianbin Chao et al., 2019).
Organic Synthesis
- Substituted Pyridines Synthesis : A study reported the preparation of 3,3′-thiobispyridine by reacting pyridine-3-thiol with 3-bromopyridine, highlighting its utility in the synthesis of specialized organic compounds (L. A. Summers & S. Trotman, 1984).
- Protection in Alkali Conditions : Pyridine-4-thiol, a related compound, has been used to protect certain aryl bromides in strong alkali, thus illustrating its role in organic chemical reactions (Wei-Min Chen et al., 2008).
Biological Imaging
- Mitochondrial Imaging : The derivative 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a thiol-reactive luminescent agent, was shown to accumulate in mitochondria, signifying its role in biological imaging (A. Amoroso et al., 2008).
Ultrasonic Irradiation in Chemical Reactions
- Isomer Formation : Ultrasonic irradiation of 3-bromopyridine has been used to study the formation of isomeric bipyridines, indicating its role in novel chemical reaction pathways (A. G. Osborne et al., 1989).
Thiol Chemistry
- Bromobimane Probes : Bromobimane probes for thiols, involving compounds like this compound, are used in fluorescent labeling in biochemical and biological systems (E. Kosower & N. Kosower, 1995).
Cross-Coupling Reactions
- Bromopyridine Derivatives : Studies on the cross-coupling of bromopyridine derivatives, including those related to this compound, have been important for the synthesis of complex molecules like antitumor antibiotics (W. Mcelroy & P. DeShong, 2003).
Mécanisme D'action
Target of Action
3-Bromopyridine-4-thiol is a chemical compound that is often used in organic synthesis. It is known to be involved in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, it can be inferred that the compound might interact with its targets (organoboron reagents) through a palladium-catalyzed process . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
Given its involvement in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored under an inert atmosphere at 2-8°c . These properties may influence its bioavailability.
Result of Action
Given its role in suzuki–miyaura cross-coupling reactions , it can be inferred that it contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Orientations Futures
The future directions of 3-Bromopyridine-4-thiol research could involve its use in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Additionally, its potential in the synthesis of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents could be explored .
Propriétés
IUPAC Name |
3-bromo-1H-pyridine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMSCHXZXYCDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1314115.png)



